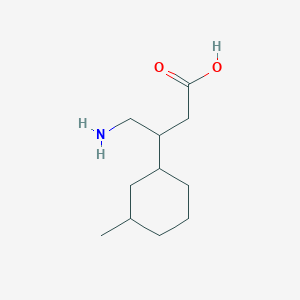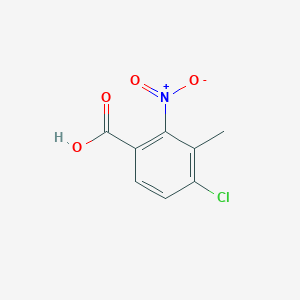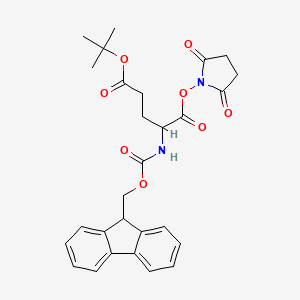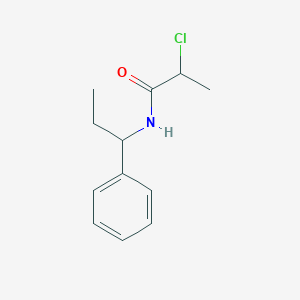![molecular formula C8H4ClF2NS B13644891 5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
5-Chloro-2-(difluoromethyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(difluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a chlorine atom at the 5th position and a difluoromethyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a reagent under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(difluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(difluoromethyl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is investigated for its use as a pesticide and fungicide due to its bioactive properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(difluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole: Variations in the phenyl substitution lead to different biological activities.
Uniqueness
5-Chloro-2-(difluoromethyl)benzo[d]thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel bioactive compounds with enhanced potency and selectivity .
Propiedades
Fórmula molecular |
C8H4ClF2NS |
|---|---|
Peso molecular |
219.64 g/mol |
Nombre IUPAC |
5-chloro-2-(difluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4ClF2NS/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H |
Clave InChI |
ZOHRGBHJBAOHJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


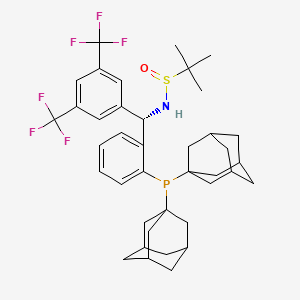
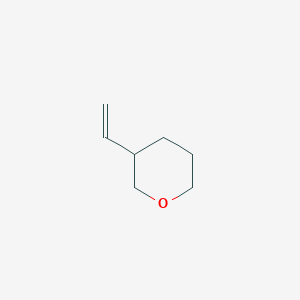

![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
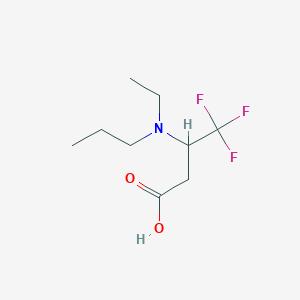
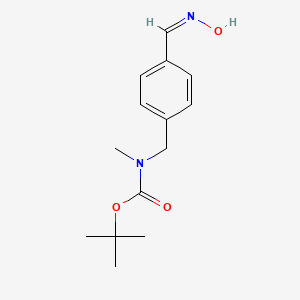
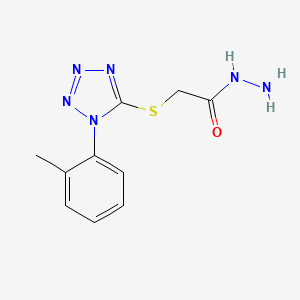
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
